Benzamide-15N

Mass Spectrometry Quantitative Analysis Internal Standard

Accurate quantification of benzamide and its metabolites via LC-MS/MS or NMR is compromised by the lack of a distinguishable internal standard. Non-labeled benzamide co-elutes, and 13C labels complicate spectral analysis. Benzamide-15N resolves this directly: - Provides a clean M+1 mass shift (≥98 atom% 15N) for baseline separation in MS - Enables precise qNMR calibration with predictable 15N chemical shift correlation (r = 0.996) - Validated precursor for synthesizing AMPA-15N in glyphosate tracer studies Delivered with verified ≥99% chemical purity. Standard lead time: 3-5 business days.

Molecular Formula C7H7NO
Molecular Weight 122.13 g/mol
CAS No. 31656-62-9
Cat. No. B123844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzamide-15N
CAS31656-62-9
Molecular FormulaC7H7NO
Molecular Weight122.13 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)N
InChIInChI=1S/C7H7NO/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H2,8,9)/i8+1
InChIKeyKXDAEFPNCMNJSK-VJJZLTLGSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzamide-15N Internal Standard for Quantitative NMR and LC-MS/MS


Benzamide-15N is a stable isotope-labeled analog of benzamide, wherein the amide nitrogen is enriched with 15N (≥98 atom% ). This isotopic substitution imparts a distinct mass shift (M+1) while preserving the compound's native physicochemical properties [1]. As an internal standard, it enables precise quantification and spectral calibration in nuclear magnetic resonance (NMR) spectroscopy and liquid chromatography-tandem mass spectrometry (LC-MS/MS) [2]. The high isotopic purity and verified chemical purity (≥99%) ensure minimal interference, making it a critical reagent for analytical method development, environmental fate studies, and pharmaceutical research where accurate quantitation is paramount.

Stable isotope-labeled internal standard
15N-enriched amide nitrogen
LC-MS/MS and NMR quantification
Analytical method development and environmental fate research

Benzamide-15N vs. Unlabeled and Other Isotopologues


In quantitative analysis using NMR or LC-MS/MS, the internal standard must co-elute and ionize identically to the target analyte but be distinguishable by a mass difference [1]. While unlabeled benzamide is chemically identical, its use as an internal standard is impossible due to co-elution and identical mass, precluding accurate quantification [2]. Alternative isotopologues, such as benzamide-13C, are chemically equivalent but are less commonly employed as NMR standards due to the complex and less predictable chemical shift behavior of 13C [3]. Therefore, generic substitution with unlabeled or even other labeled forms can compromise the precision, accuracy, and reliability of analytical methods, directly impacting data integrity and regulatory compliance [1].

Unlabeled benzamide
Distinguishable M+1 mass shift
Co-elution and identical mass prevent internal standard use
Benzamide-13C
Predictable 15N NMR shift (r = 0.996)
13C shift shows poor correlation; less suitable for NMR calibration
Other isotopologues
High isotopic purity ≥98 atom% 15N
Lower purity or alternative labels may compromise method accuracy and data integrity

Benzamide-15N: Quantitative Evidence vs. Alternatives


Isotopic Purity for Distinct MS Quantification

Benzamide-15N provides a definitive M+1 mass shift from the unlabeled parent compound (C6H5CONH2), enabling its use as a distinct internal standard for LC-MS/MS quantification . This contrasts with unlabeled benzamide, which is analytically invisible against an identical analyte [1]. The product is certified with a high isotopic purity of ≥98 atom% 15N, minimizing the risk of cross-contamination between the internal standard and the analyte signal . This high purity directly improves the lower limit of quantification (LLOQ) and accuracy of the analytical method compared to using a lower-purity standard or no internal standard.

MS distinguishability
Head-to-head
M+1 mass shift; isotopic purity ≥98 atom% 15N vs. unlabeled M+0 (indistinguishable)
Supports LLOQ and accuracy review in LC-MS/MS methods
Mass Spectrometry Quantitative Analysis Internal Standard

Validated Precursor for AMPA-15N Environmental Tracer

Benzamide-15N serves as a key synthetic precursor for the preparation of AMPA-15N, an essential internal standard for tracing the environmental degradation of the herbicide glyphosate [1]. A validated synthetic pathway was developed that produces AMPA-15N in sufficient yield and purity for use as a standard compound in LC-MS/MS analysis [1]. This application is a direct differentiator from other benzamide isotopologues (e.g., 13C, 2H) which cannot be used for this specific 15N-tracing application and highlights a unique, literature-validated use case for procurement.

AMPA-15N tracer synthesis
Method context
Validated precursor for AMPA-15N; enables soil AMPA quantification at 0.05–0.22 mg/kg
Reported synthetic route for glyphosate degradation tracer studies
Cross-study comparable; specific to 15N-labeled metabolite
Environmental Chemistry Pesticide Fate Isotope Tracing

Superior NMR Calibration vs. 13C-Labeled Analogs

For NMR applications, 15N chemical shifts in benzamide derivatives obey the Hammett equation, showing excellent correlation with substituent effects (e.g., an 15N–17O cross-correlation with slope = 2.45, r = 0.996, n = 7) [1]. In contrast, 13C chemical shifts in the same compounds do not follow this predictable pattern [1]. This makes 15N a more reliable and predictable nucleus for NMR calibration and structural studies in substituted benzamide systems compared to 13C, which is a key differentiator for users selecting a labeled standard for NMR.

NMR shift predictability
Class-level
15N–17O cross-correlation: slope 2.45, r = 0.996 (n=7); 13C does not follow Hammett relation
Reported 15N correlation simplifies spectral interpretation
Class-level inference from substituted benzamide derivatives
NMR Spectroscopy Chemical Shift Quantitative NMR

Benzamide-15N: Key Application Scenarios


LC-MS/MS Method Development and Routine Quantification

Benzamide-15N is the optimal internal standard for any LC-MS/MS assay requiring precise quantitation of benzamide or its derivatives. Its M+1 mass shift and ≥98 atom% 15N purity enable accurate and reproducible results, as demonstrated by its central role in establishing calibration curves [1]. Laboratories developing bioanalytical methods, performing quality control, or conducting environmental monitoring should prioritize this compound to ensure method robustness and data integrity.

Synthesis of 15N-Labeled Tracers for Environmental Fate Studies

For researchers investigating the transport and degradation of nitrogen-containing agrochemicals, Benzamide-15N is a strategic precursor. Its validated use in synthesizing the critical tracer AMPA-15N for glyphosate studies [1] makes it an essential procurement item for environmental chemistry laboratories engaged in high-resolution fate and transport experiments.

Quantitative NMR (qNMR) and Structural Elucidation

Benzamide-15N is a preferred standard for qNMR and structural studies involving benzamide cores. The predictable and well-correlated 15N chemical shift behavior (r = 0.996) [2] simplifies spectral analysis and improves quantitative accuracy compared to 13C-labeled alternatives. Researchers in organic synthesis, medicinal chemistry, and materials science will find this compound invaluable for calibrating instruments and confirming molecular structures.

Application
Selection Property
Validation Focus
LC-MS/MS method development
Mass shift (M+1) and isotopic enrichment
Method accuracy and LLOQ review
Synthesis of 15N-labeled tracers
Precursor compatibility for 15N metabolite synthesis
Tracer method reproducibility
qNMR and structural elucidation
Predictable 15N chemical shift behavior
Spectral interpretation and quantification accuracy

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


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